molecular formula C16H14ClN5O4 B3956242 N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B3956242
M. Wt: 375.76 g/mol
InChI Key: NIGLLCWAQDESLV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and is substituted with a chlorophenyl group, a morpholine ring, and a nitro group. These functional groups contribute to the compound’s diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-(2-chlorophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGLLCWAQDESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxadiazole core, followed by the introduction of the chlorophenyl, morpholine, and nitro substituents through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzoxadiazole core can intercalate with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide
  • 3-(4-chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide

Uniqueness

N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the benzoxadiazole core, along with the nitro and morpholine substituents, makes it a versatile compound for various research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

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